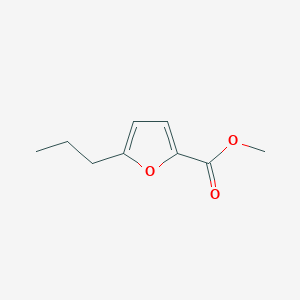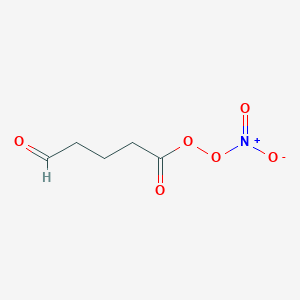![molecular formula C10H11BrO2 B14316209 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane CAS No. 112548-35-3](/img/no-structure.png)
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a bromomethyl group attached to a phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 4-(bromomethyl)phenol. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The brominated phenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide (NaOH) to form the desired oxirane compound. The reaction conditions typically involve heating the mixture to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines. These reactions typically occur under acidic or basic conditions and result in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Ring-Opening Reactions: Acidic conditions often involve the use of sulfuric acid (H2SO4) or hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving epoxide intermediates.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(Chloromethyl)phenoxy]methyl}oxirane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-{[4-(Methyl)phenoxy]methyl}oxirane: Lacks the halogen substituent, resulting in different reactivity and applications.
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane:
Uniqueness
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is unique due to the presence of both a bromomethyl group and an oxirane ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications. The bromomethyl group enhances its reactivity towards nucleophiles, while the oxirane ring provides a reactive site for ring-opening reactions, enabling the synthesis of diverse functionalized derivatives.
Propiedades
| 112548-35-3 | |
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-[[4-(bromomethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C10H11BrO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,5-7H2 |
Clave InChI |
MIHHDOPYPADSJC-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)


![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
